molecular formula C13H12O3 B14625598 2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate CAS No. 55546-49-1

2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate

Cat. No.: B14625598
CAS No.: 55546-49-1
M. Wt: 216.23 g/mol
InChI Key: OWFXMJGJSGEZHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with 2-Methyl-5-oxopenta-1,3-dien-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often employ automated systems to control the temperature, pressure, and reactant concentrations, ensuring consistent and efficient production .

Chemical Reactions Analysis

2-Methyl-5-oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound often occur at the benzylic position.

Properties

CAS No.

55546-49-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(2-methyl-5-oxopenta-1,3-dienyl) benzoate

InChI

InChI=1S/C13H12O3/c1-11(6-5-9-14)10-16-13(15)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

OWFXMJGJSGEZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=COC(=O)C1=CC=CC=C1)C=CC=O

Origin of Product

United States

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